molecular formula C10H12O4 B113491 2'-Hydroxy-3',4'-dimethoxyacetophenone CAS No. 5396-18-9

2'-Hydroxy-3',4'-dimethoxyacetophenone

Cat. No. B113491
CAS RN: 5396-18-9
M. Wt: 196.2 g/mol
InChI Key: BCEPNLMYVYJIHU-UHFFFAOYSA-N
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Description

2’-Hydroxy-3’,4’-dimethoxyacetophenone is a chemical compound with the molecular formula C10H12O4 . It is a solid at 20°C and appears as an off-white to light yellow or light yellow-red powder or crystal . It has a molecular weight of 196.20 .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-3’,4’-dimethoxyacetophenone consists of a central acetophenone group, with two methoxy groups (-OCH3) and one hydroxy group (-OH) attached to the phenyl ring .

It has a melting point range of 75.0 79.0 °C .

Scientific Research Applications

Synthesis of Pedalitin

2’-Hydroxy-3’,4’-dimethoxyacetophenone is used in the synthesis of Pedalitin . Pedalitin is a type of flavonoid, a class of plant-specialized metabolites widely distributed throughout the plant kingdom . The synthesis procedure involves several steps, including Friedel–Crafts acylation, aldol condensation, oxidative cyclization, and demethylation .

Antibacterial Agent

This compound has potential antibacterial agent effects . It can be used in the development of new drugs or treatments for bacterial infections .

Urease Inhibitory Effects

2’-Hydroxy-3’,4’-dimethoxyacetophenone also exhibits urease inhibitory effects . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Inhibiting this enzyme can be beneficial in the treatment of certain medical conditions, such as urinary tract infections and peptic ulcers .

Synthesis Applications

Apart from its role in the synthesis of Pedalitin, 2’-Hydroxy-3’,4’-dimethoxyacetophenone has other synthesis applications . It can be used as a starting material or intermediate in the synthesis of various other chemical compounds .

Enzyme Inhibition

The compound showed potent inhibition of certain enzymes . This property can be exploited in the development of new drugs or treatments for diseases where these enzymes play a crucial role .

Anticancer Activity

2’-Hydroxy-3’,4’-dimethoxyacetophenone has shown anticancer activity against human cancer cells . This makes it a potential candidate for further research in the field of oncology .

Safety and Hazards

2’-Hydroxy-3’,4’-dimethoxyacetophenone is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .

properties

IUPAC Name

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)10(14-3)9(7)12/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEPNLMYVYJIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277214
Record name 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-3',4'-dimethoxyacetophenone

CAS RN

5396-18-9
Record name 5396-18-9
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Record name 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-3',4'-dimethoxyacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2'-Hydroxy-3',4'-dimethoxyacetophenone in the synthesis of Xanthotoxin?

A: 2'-Hydroxy-3',4'-dimethoxyacetophenone serves as a crucial starting material in the synthesis of Xanthotoxin. [, ] Both papers detail synthetic routes utilizing this compound to build the core structure of Xanthotoxin, a naturally occurring furanocoumarin with potential therapeutic applications.

Q2: How is the chloromethylation of 2'-Hydroxy-3',4'-dimethoxyacetophenone achieved in the synthesis process, and what is its importance?

A: One of the research papers highlights the chloromethylation of 2'-Hydroxy-3',4'-dimethoxyacetophenone to yield 2-chloro-2′-hydroxy-3′,4′-dimethoxy-5′-chloromethyl acetophenone as a key step. [] While the specific conditions are not described in detail, this chloromethylation likely introduces a reactive site for subsequent cyclization reactions, ultimately contributing to the formation of the furan ring present in the Xanthotoxin structure.

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